![molecular formula C11H9N5 B3055731 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 66548-77-4](/img/structure/B3055731.png)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Overview
Description
“3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” is a chemical compound that belongs to the class of triazolopyridazines . It has a molecular formula of C11H9N5 . This compound is a significant heterocycle that exhibits broad biological activities .
Synthesis Analysis
The synthesis of triazolopyridazine derivatives involves various methods. One typical mode of constructing these heterocyclic ring systems is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Molecular Structure Analysis
The molecular structure of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” consists of a triazolopyridazine core with an aniline substituent . The triazolopyridazine core is a fused ring system containing a pyridazine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
Triazolopyridazine derivatives have been found to exhibit a variety of chemical reactions. For instance, they have been used in the synthesis of antiviral and antimicrobial agents . They have also been incorporated into polymers for use in solar cells .Scientific Research Applications
- Researchers have synthesized novel triazolo [4,3-a]pyrazine derivatives containing this compound. These derivatives were characterized using techniques like melting point analysis, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- In vitro studies revealed that some of these compounds exhibit moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity comparable to the first-line agent ampicillin .
Antibacterial Activity
Future Directions
The future directions for research on “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields such as medicinal chemistry, material chemistry, and agrochemistry .
Mechanism of Action
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another compound, a triazolophthalazine derivative, has been identified as a potent inhibitor of the PCAF bromodomain .
Mode of Action
For instance, triazolophthalazine derivatives have been reported to bind effectively with the active site of PCAF .
Biochemical Pathways
Similar compounds have shown to inhibit bacterial dna gyrase and topoisomerase iv, which play a pivotal role in the replication, transcription, and recombination of bacterial cell dna .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values indicating cytotoxic activities against certain cell lines .
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-3-1-2-8(6-9)10-4-5-11-14-13-7-16(11)15-10/h1-7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPCADMGWNWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508206 | |
Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
CAS RN |
66548-77-4 | |
Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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